molecular formula C44H71NO12 B8261098 Dihydro-fk506

Dihydro-fk506

Cat. No.: B8261098
M. Wt: 806.0 g/mol
InChI Key: RQYGKZGKXDOUEO-PGDOHDMCSA-N
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Description

Dihydro-fk506, also known as 37,38-dihydro-fk506, is a derivative of the macrolide compound FK506 (tacrolimus). FK506 is a 23-membered macrocyclic polyketide produced by several Streptomyces species. It is widely known for its immunosuppressive properties, which are utilized to prevent the rejection of transplanted organs. In addition to its immunosuppressive activity, FK506 and its analogs, including this compound, possess antifungal, neuroprotective, and neuroregenerative activities .

Scientific Research Applications

Dihydro-fk506 has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydro-fk506 involves the modification of the FK506 molecule. One common method is the hydrogenation of FK506, which reduces the double bond in the macrolide ring to produce this compound. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar principles to the production of FK506. The fermentation process involves the cultivation of Streptomyces species that produce FK506. The FK506 is then extracted and purified from the culture broth. The purified FK506 undergoes hydrogenation to yield this compound. Optimization of fermentation conditions, such as nutrient supplementation and genetic engineering of the producing strains, can enhance the yield of FK506 and its derivatives .

Chemical Reactions Analysis

Types of Reactions

Dihydro-fk506 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced forms of the macrolide ring, and substituted analogs with different functional groups .

Mechanism of Action

Dihydro-fk506 exerts its effects by binding to the immunophilin FKBP12 (FK506-binding protein 12). This complex inhibits the phosphatase activity of calcineurin, preventing the dephosphorylation and activation of nuclear factor of activated T-cells (NF-AT). As a result, the transcription of interleukin-2 (IL-2) and other cytokines is suppressed, leading to immunosuppressive effects. Additionally, this compound has been shown to have neuroprotective and neuroregenerative properties through its interaction with various molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its reduced macrolide ring, which may confer different pharmacokinetic and pharmacodynamic properties compared to FK506. This structural modification can potentially enhance its therapeutic applications and reduce side effects .

Properties

IUPAC Name

(18Z)-1,14-dihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H71NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h19,21,26,28-34,36-40,46-47,52H,10-18,20,22-24H2,1-9H3/b25-19-,27-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYGKZGKXDOUEO-PGDOHDMCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1/C=C(\CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)/C(=C/C4CCC(C(C4)OC)O)/C)O)C)OC)OC)C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H71NO12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

806.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104987-30-6
Record name Dihydro Tacrolimus
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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